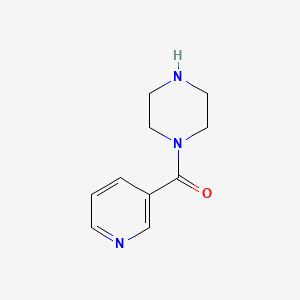

Piperazin-1-yl(pyridin-3-yl)methanone

Description

The exact mass of the compound Piperazin-1-yl(pyridin-3-yl)methanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Piperazin-1-yl(pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazin-1-yl(pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

piperazin-1-yl(pyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-10(9-2-1-3-12-8-9)13-6-4-11-5-7-13/h1-3,8,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSFCBZMPSKWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354361 | |

| Record name | (Piperazin-1-yl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39640-08-9 | |

| Record name | (Piperazin-1-yl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-PYRIDINYLCARBONYL)PIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Piperazin-1-yl(pyridin-3-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazin-1-yl(pyridin-3-yl)methanone, a heterocyclic compound incorporating both a piperazine and a pyridine moiety, represents a scaffold of significant interest in medicinal chemistry. The piperazine ring is a ubiquitous structural motif in numerous approved drugs, valued for its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions.[1] The pyridine ring, a bioisostere of a phenyl group, offers a site for hydrogen bonding and can influence the overall electronic and pharmacokinetic properties of a molecule. As a novel entity, a thorough understanding of the physicochemical properties of Piperazin-1-yl(pyridin-3-yl)methanone is a critical prerequisite for its advancement in any drug discovery and development pipeline.

This technical guide provides a comprehensive overview of the core physicochemical properties of Piperazin-1-yl(pyridin-3-yl)methanone. In the absence of extensive, publicly available experimental data for this specific molecule, this guide furnishes a framework for its characterization, detailing established experimental protocols and the scientific rationale behind them. This document is designed to be a practical resource for researchers, enabling them to systematically evaluate this and similar compounds.

Chemical Identity and Structure

A precise understanding of the chemical identity is the foundation of all subsequent physicochemical characterization.

| Identifier | Value | Source |

| IUPAC Name | Piperazin-1-yl(pyridin-3-yl)methanone | - |

| CAS Number | 39640-08-9 | - |

| Molecular Formula | C₁₀H₁₃N₃O | - |

| Molecular Weight | 191.23 g/mol | - |

| Canonical SMILES | C1CN(CCN1)C(=O)C2=CN=CC=C2 | - |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="2.5,0!"]; O8 [label="O", pos="2.5,-1.2!"]; C9 [label="C", pos="3.8,0.75!"]; C10 [label="C", pos="5.1,0!"]; N11 [label="N", pos="5.1,-1.2!"]; C12 [label="C", pos="3.8,-1.95!"]; C13 [label="C", pos="2.5,-2.7!"]; // This atom is not in the molecule, but helps with ring drawing C14 [label="C", pos="3.8, -0.75!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1; N1 -- C7; C7 -- O8 [style=double]; C7 -- C14; C14 -- C9; C9 -- C10; C10 -- N11; N11 -- C12; C12 -- C14;

// Atom labels (adjust positions as needed) N1_label [label="N", pos="0,1.5!"]; C2_label [label="CH2", pos="-1.6,0.75!"]; C3_label [label="CH2", pos="-1.6,-0.75!"]; N4_label [label="NH", pos="0,-1.8!"]; C5_label [label="CH2", pos="1.6,-0.75!"]; C6_label [label="CH2", pos="1.6,0.75!"]; C7_label [label="C", pos="2.5,0.2!"]; O8_label [label="O", pos="2.5,-1.4!"]; C9_label [label="CH", pos="3.8,1!"]; C10_label [label="CH", pos="5.6,0!"]; N11_label [label="N", pos="5.6,-1.2!"]; C12_label [label="CH", pos="3.8,-2.2!"]; C14_label [label="C", pos="3.8,-0.5!"];

}

Caption: 2D Chemical Structure of Piperazin-1-yl(pyridin-3-yl)methanone.

Synthesis and Purification

A reliable synthetic route and a robust purification protocol are essential for obtaining high-purity material for physicochemical and biological evaluation.

Proposed Synthetic Pathway

A common and efficient method for the synthesis of N-acylpiperazines is the coupling of a carboxylic acid or its activated derivative with piperazine. For Piperazin-1-yl(pyridin-3-yl)methanone, a plausible route involves the reaction of nicotinic acid (pyridine-3-carboxylic acid) with piperazine.

Caption: Proposed synthetic pathway for Piperazin-1-yl(pyridin-3-yl)methanone.

Experimental Protocol: Synthesis

-

Activation of Nicotinic Acid: To a solution of nicotinic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add an activating agent such as thionyl chloride or a peptide coupling reagent like HATU (1.1 eq) in the presence of a non-nucleophilic base (e.g., triethylamine, 2.0 eq). Stir the reaction mixture at room temperature until the activation is complete (monitor by TLC or LC-MS).

-

Coupling with Piperazine: To the activated nicotinic acid, add a solution of piperazine (1.2 eq) in the same solvent. The reaction is typically carried out at room temperature and monitored for completion.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the product is extracted into an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[2]

Purification Strategy: Recrystallization

For crystalline solids, recrystallization is an effective method for achieving high purity.

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen should be performed with various solvents of differing polarities (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile).

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

Physical Properties

Melting Point

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point Determination [4][5]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is ramped up at a steady rate.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range should be narrow (typically ≤ 1 °C).

Boiling Point

For thermally stable liquids, the boiling point is a key characteristic. Given that Piperazin-1-yl(pyridin-3-yl)methanone is likely a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition.

Experimental Protocol: Ebulliometer Method (OECD Guideline 103) [6][7][8]

-

Apparatus: An ebulliometer, an instrument designed for the precise measurement of boiling points, is used.

-

Procedure: The substance is heated, and the temperature of the boiling liquid and its vapor are measured under controlled pressure.

-

Data Analysis: The boiling point at atmospheric pressure can be extrapolated from measurements at reduced pressures using the Clausius-Clapeyron equation.

Solubility

Solubility in aqueous and organic media is a critical parameter, influencing everything from reaction conditions to bioavailability.[9]

Experimental Protocol: Shake-Flask Method [9][10]

-

Equilibrium: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol, DMSO) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as HPLC-UV or LC-MS.[11]

Caption: Experimental workflow for solubility determination by the shake-flask method.

Chemical Properties

pKa (Acid Dissociation Constant)

The pKa values of a molecule dictate its ionization state at a given pH. For Piperazin-1-yl(pyridin-3-yl)methanone, the basic nitrogens of the piperazine and pyridine rings will have characteristic pKa values, which are crucial for understanding its solubility, absorption, and interaction with biological targets.[12]

Experimental Protocol: Potentiometric Titration [13][14][15]

-

Sample Preparation: A solution of the compound is prepared in water or a co-solvent system at a known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.

-

Data Analysis: The pKa values are determined from the inflection points of the titration curve. The half-equivalence point, where half of the basic group is protonated, corresponds to the pKa.

LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol: Shake-Flask Method (OECD Guideline 107) [16][17][18][19]

-

Phase Preparation: n-Octanol and water are mutually saturated before the experiment.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed in a sealed flask.

-

Equilibration: The mixture is shaken until equilibrium is achieved.

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solid-State Properties

Crystallinity and Polymorphism

The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability. X-ray diffraction is the definitive technique for determining the crystalline nature of a material.[20][21][22]

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

-

Sample Preparation: A finely powdered sample is placed on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

-

Data Analysis: A crystalline solid will produce a characteristic pattern of sharp peaks, while an amorphous solid will produce a broad halo. The peak positions and intensities serve as a fingerprint for a specific crystalline form.

Thermal Stability

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of a compound.

Experimental Protocol: TGA and DSC [23]

-

TGA: A sample is heated at a constant rate in a controlled atmosphere, and its mass is continuously monitored. Mass loss indicates decomposition or desolvation.

-

DSC: The heat flow to or from a sample is measured as a function of temperature. Endothermic events like melting and exothermic events like decomposition can be identified.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This is a critical parameter as water uptake can affect the chemical and physical stability of a drug substance.[][25][26][27]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

-

Sample Preparation: A sample is dried under a stream of dry nitrogen until a constant weight is achieved.

-

Sorption/Desorption Isotherm: The sample is then exposed to a series of increasing and then decreasing relative humidity (RH) levels at a constant temperature. The change in mass is recorded at each RH step.

-

Data Analysis: A plot of mass change versus RH provides a sorption-desorption isotherm, which characterizes the hygroscopic nature of the material.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Piperazin-1-yl(pyridin-3-yl)methanone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as the C=O stretch of the amide and the aromatic C-H and C=N vibrations of the pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural confirmation.

Conclusion

The physicochemical properties of Piperazin-1-yl(pyridin-3-yl)methanone are fundamental to its potential as a drug candidate. This guide has outlined the key parameters that require evaluation and has provided a framework of established experimental protocols for their determination. A systematic characterization, as detailed herein, will provide the necessary data to understand the behavior of this molecule in both chemical and biological systems, thereby enabling informed decisions in the drug discovery and development process.

References

-

OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved January 17, 2026, from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved January 17, 2026, from [Link]

-

OECD. (n.d.). Test No. 103: Boiling Point. Retrieved January 17, 2026, from [Link]

- Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047–1059.

-

Technology Networks. (n.d.). Hygroscopicity Evaluation. Retrieved January 17, 2026, from [Link]

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Retrieved January 17, 2026, from [Link]

-

EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved January 17, 2026, from [Link]

- Shevchuk, O. S., et al. (2018). Potentiometric determination of the pKa of nitrogenous organic bases in acetonitrile medium. Voprosy Khimii i Khimicheskoi Tekhnologii, (5), 58-64.

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved January 17, 2026, from [Link]

-

OECD. (n.d.). Test No. 103: Boiling Point. Retrieved January 17, 2026, from [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved January 17, 2026, from [Link]

-

TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved January 17, 2026, from [Link]

-

University of Toronto. (n.d.). Experiment 20: Recrystallization and Melting Point Determination. Retrieved January 17, 2026, from [Link]

-

PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved January 17, 2026, from [Link]

-

Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved January 17, 2026, from [Link]

-

LCS Laboratory. (n.d.). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved January 17, 2026, from [Link]

-

University of Arizona. (n.d.). Experiment 1 - Melting Points. Retrieved January 17, 2026, from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Basic Fundamentals of Drug Delivery. IntechOpen.

-

Leito, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Retrieved January 17, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 17, 2026, from [Link]

- Liang, C., & Lian, H. (2005). A High-Throughput Method for Lipophilicity Measurement. Combinatorial chemistry & high throughput screening, 8(4), 347–353.

- K-T. L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188.

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 17, 2026, from [Link]

-

SRS. (n.d.). Melting Point Determination. Retrieved January 17, 2026, from [Link]

- Council of Scientific and Industrial Research. (2003). Method for the preparation of piperazine and its derivatives. Google Patents.

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 17, 2026, from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved January 17, 2026, from [Link]

- The Dow Chemical Company. (1959). Purification of piperazine. Google Patents.

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. Retrieved January 17, 2026, from [Link]

- Rybakov, V. B., et al. (2002). X-ray diffraction study of 3-(isonicotinoyl)-2-oxooxazolo[3,2-a]pyridine and the product of its hydrolysis. Crystallography Reports, 47(1), 69–74.

- Al-Masoudi, N. A., et al. (2021). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega, 6(45), 30589–30601.

- Berg, D. J., & L'Ecuyer, P. (2014). Development of Methods for the Determination of pKa Values.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 17, 2026, from [Link]

- Wang, Y., et al. (2021). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 26(11), 3324.

- Kumar, A., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Heterocyclic Chemistry, 55(2), 496-502.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved January 17, 2026, from [Link]

- Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.

- Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789.

- Sanofi. (1989). Nicotinoyl piperazine derivatives, process for their preparation and their therapeutical use. Google Patents.

-

Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved January 17, 2026, from [Link]

- Korea Research Institute of Chemical Technology. (2012). Synthesis of a neurostimulative piperazine. Google Patents.

-

Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 17, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved January 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google 圖書 [books.google.com.hk]

- 7. oecd.org [oecd.org]

- 8. laboratuar.com [laboratuar.com]

- 9. scispace.com [scispace.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. fulir.irb.hr [fulir.irb.hr]

- 13. butlerov.com [butlerov.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. oecd.org [oecd.org]

- 17. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 18. oecd.org [oecd.org]

- 19. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mkuniversity.ac.in [mkuniversity.ac.in]

- 21. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 25. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 27. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]

Piperazin-1-yl(pyridin-3-yl)methanone CAS number and structure

A Comprehensive Analysis for Chemical and Pharmaceutical Development

Abstract

This technical guide provides an in-depth analysis of Piperazin-1-yl(pyridin-3-yl)methanone, a heterocyclic compound of significant interest in medicinal chemistry. We detail its core chemical identity, including its structure and CAS registration number. A robust, field-proven protocol for its synthesis via amide coupling is presented, accompanied by a discussion on the causality behind key procedural steps. Furthermore, this guide outlines the expected analytical characterization using modern spectroscopic techniques and explores its vast potential applications in drug discovery, particularly in the development of therapeutics for central nervous system (CNS) disorders and as a scaffold for kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical intermediate.

Compound Identification and Physicochemical Properties

Piperazin-1-yl(pyridin-3-yl)methanone, also known as 1-(3-Nicotinoyl)piperazine, is a disubstituted piperazine derivative. The molecule incorporates a pyridine ring, which is a common pharmacophore, linked to a piperazine scaffold via a ketone functional group. The piperazine ring itself is a widely recognized "privileged scaffold" in medicinal chemistry, valued for its ability to modulate aqueous solubility and pharmacokinetic properties.[1][2]

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | Piperazin-1-yl(pyridin-3-yl)methanone | N/A |

| CAS Number | 39640-08-9 | [3] |

| Synonyms | 1-(3-pyridinylcarbonyl)piperazine, 1-(Nicotinoyl)piperazine | [4] |

| Molecular Formula | C₁₀H₁₃N₃O | [4] |

| Molecular Weight | 191.23 g/mol | N/A |

| Structure |  | [Source: BLD Pharm] |

| Melting Point | No data available | [3] |

| Boiling Point | No data available | [3] |

| Solubility | Expected to be soluble in water and polar organic solvents. | N/A |

Note: A dihydrochloride salt form is also available under CAS Number 32422-95-0.[5]

Synthesis and Mechanistic Rationale

The synthesis of Piperazin-1-yl(pyridin-3-yl)methanone is most effectively achieved through a standard amide coupling reaction between nicotinic acid (pyridine-3-carboxylic acid) and piperazine. This method is widely employed for the formation of amide bonds due to its efficiency and selectivity.[6]

Experimental Protocol: Amide Coupling using HATU

This protocol describes the synthesis of Piperazin-1-yl(pyridin-3-yl)methanone from nicotinic acid and an excess of piperazine to favor mono-acylation.

Materials:

-

Nicotinic Acid (1.0 eq)

-

Piperazine (3.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nicotinic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes. This step activates the carboxylic acid by forming an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack. HATU is a preferred coupling reagent as it reacts faster and with less epimerization compared to other reagents.[7]

-

Piperazine Addition: In a separate flask, dissolve piperazine (3.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated nicotinic acid mixture. The use of excess piperazine serves two purposes: it drives the reaction towards the mono-substituted product and acts as a base to neutralize any acid generated.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material (nicotinic acid) is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) to remove unreacted nicotinic acid and acidic byproducts, followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of dichloromethane/methanol as the eluent, to afford the pure Piperazin-1-yl(pyridin-3-yl)methanone.

Synthesis Workflow Diagram

Caption: Amide coupling workflow for the synthesis of the target compound.

Analytical Characterization (Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and piperazine rings.[8]

-

Pyridine Protons: Four aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm). The proton at the C2 position of the pyridine ring is expected to be the most deshielded due to its proximity to the ring nitrogen and the carbonyl group.

-

Piperazine Protons: The eight protons on the piperazine ring would likely appear as two multiplets in the upfield region (typically δ 2.5-4.0 ppm). The four protons adjacent to the carbonyl group (N-acyl side) would be more deshielded than the four protons adjacent to the secondary amine (N-H side).[9]

-

NH Proton: A broad singlet corresponding to the N-H proton of the piperazine ring would also be present, and its chemical shift would be dependent on solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum would show 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the highly deshielded region (δ 165-175 ppm).

-

Pyridine Carbons: Five signals in the aromatic region (δ 120-155 ppm).

-

Piperazine Carbons: Two signals in the aliphatic region (δ 40-55 ppm), corresponding to the two chemically non-equivalent sets of CH₂ groups.

-

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ (C₁₀H₁₄N₃O⁺) would be calculated and compared to the measured value.

-

Electron Ionization Mass Spectrometry (EI-MS): This would provide a fragmentation pattern characteristic of the molecule. Key expected fragments would include the nicotinoyl cation (m/z 106) and fragments corresponding to the piperazine ring.[10][11]

Applications in Research and Drug Development

The Piperazin-1-yl(pyridin-3-yl)methanone structure is a valuable building block in drug discovery, primarily due to the established pharmacological importance of the arylpiperazine scaffold.[2][12]

Central Nervous System (CNS) Disorders

Arylpiperazine derivatives are renowned for their activity on various CNS targets, particularly serotonin and dopamine receptors.[13][14] This makes them a cornerstone in the development of therapeutics for a range of neurological and psychiatric conditions.[15][16]

-

Antipsychotics & Antidepressants: Many successful drugs, such as Aripiprazole and Vortioxetine, incorporate the arylpiperazine moiety. This scaffold often serves to correctly position pharmacophoric elements for optimal receptor interaction.[1][14]

-

Anxiolytics: Compounds targeting serotonin receptors, like 5-HT₁ₐ, often feature a piperazine core and have demonstrated anxiolytic effects.[13]

-

Neurodegenerative Diseases: The piperazine scaffold is being actively explored for developing agents against Alzheimer's and Parkinson's disease by targeting various receptors and enzymes in the brain.[15]

The structure of Piperazin-1-yl(pyridin-3-yl)methanone makes it an ideal starting point for creating libraries of compounds to be screened for activity against these CNS targets.

Kinase Inhibitors in Oncology

The piperazine ring is a key structural component in numerous kinase inhibitors used in cancer therapy.[6][17]

-

Scaffold and Linker: The piperazine ring often acts as a versatile linker that connects key fragments designed to bind within the ATP-binding pocket of a target kinase.[1]

-

Solubility and Binding: Its basicity can be used to form salt bridges with acidic residues in the kinase hinge region, enhancing binding affinity. Furthermore, the inherent polarity of the piperazine moiety improves the aqueous solubility and overall pharmacokinetic profile of the drug candidate.[1]

-

Examples: Imatinib (Gleevec), a highly successful anticancer drug, utilizes a piperazine ring to orient its binding fragments and achieve high potency and selectivity.[1]

The free secondary amine in Piperazin-1-yl(pyridin-3-yl)methanone provides a reactive handle for further chemical modification, allowing for its incorporation into more complex molecules targeting specific kinases.

Drug Discovery & Development Pathway

Caption: Role of the title compound in a typical drug discovery pipeline.

Conclusion

Piperazin-1-yl(pyridin-3-yl)methanone (CAS 39640-08-9) is a strategically important chemical intermediate. Its synthesis is straightforward, relying on well-established amide coupling chemistry. While detailed experimental data for this specific compound is sparse, its structure combines two pharmacologically significant moieties: the pyridine ring and the piperazine scaffold. This combination makes it a highly attractive starting material for the synthesis of novel compounds targeting CNS disorders and protein kinases. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and effectively utilize this compound in medicinal chemistry and drug discovery programs.

References

-

Ramos-Hernández, A., et al. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Available at: [Link]

-

Kumar, R. R., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729-751. Available at: [Link]

-

Bentham Science Publishers. (n.d.). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science. Available at: [Link]

- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11).

-

ResearchGate. (n.d.). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Request PDF. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

-

Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459. Available at: [Link]

-

TÜBİTAK Academic Journals. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. Available at: [Link]

- Google Patents. (n.d.). EP0323303B1 - Nicotinoyl piperazine derivatives, process for their preparation and their therapeutical use. Google Patents.

-

University of Regensburg. (n.d.). Chemical shifts. University of Regensburg. Available at: [Link]

-

University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Calgary. Available at: [Link]

-

Wiley Online Library. (2024). The medicinal chemistry of piperazines: A review. Chemistry & Biology Drug Design. Available at: [Link]

-

Wiley Online Library. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

-

StudySmarter. (n.d.). Piperazine. StudySmarter. Available at: [Link]

-

PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Available at: [Link]

-

ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

-

Wikipedia. (n.d.). Piperazine. Wikipedia. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Piperazine: From Chemical Properties to Market Demand.

-

NIST. (n.d.). Formamide, N-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Nitrogen. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Butamifos. NIST Chemistry WebBook. Available at: [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]

-

NIST. (n.d.). EPA/NIH mass spectral data base. NIST Technical Series Publications. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PIPERAZIN-1-YL-PYRIDIN-3-YL-METHANONE | 39640-08-9 [chemicalbook.com]

- 4. Piperazin-1-yl(pyridin-3-yl)methanone | 39640-08-9 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. Formamide, N-methyl- [webbook.nist.gov]

- 11. Nitrogen [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 14. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijrrjournal.com [ijrrjournal.com]

- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

The Multifaceted Biological Activities of Pyridine-Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyridine-Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry

The amalgamation of pyridine and piperazine rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. This unique structural motif is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3][4] The pyridine ring, an aromatic heterocycle, can participate in various interactions such as hydrogen bonding, and pi-pi stacking, while the basic nitrogen atoms of the piperazine ring are crucial for salt formation and hydrogen bonding, enhancing solubility and bioavailability.[5] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[4] This guide provides an in-depth exploration of the diverse biological activities of pyridine-piperazine derivatives, with a focus on their applications in anticancer, antipsychotic, and antimicrobial therapies. We will delve into the underlying mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation.

I. Anticancer Activity: Targeting the Hallmarks of Cancer

Pyridine-piperazine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines.[6][7][8] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and metastasis.[9][10]

A. Mechanism of Action: A Multi-pronged Attack

A significant number of pyridine-piperazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling.[11] For instance, certain derivatives have shown potent inhibitory activity against receptor tyrosine kinases like ALK and ROS1, which are implicated in non-small-cell lung cancer.[11]

Another key mechanism involves the induction of apoptosis, or programmed cell death. Studies have shown that some pyridine-piperazine compounds can trigger both the intrinsic and extrinsic apoptotic pathways.[9] This is often characterized by a decrease in the mitochondrial membrane potential, release of cytochrome c, and activation of caspases 3, 7, 8, and 9.[9] Furthermore, some derivatives have been observed to cause cell cycle arrest, typically at the G1 phase, preventing cancer cells from progressing through the cell division cycle.[9][10]

The diagram below illustrates the convergent pathways through which pyridine-piperazine derivatives can induce cancer cell death.

Caption: Convergent anticancer mechanisms of pyridine-piperazine derivatives.

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyridine-piperazine derivatives is highly dependent on the nature and position of substituents on both the pyridine and piperazine rings. For instance, the introduction of specific functional groups can enhance the binding affinity to target proteins or improve pharmacokinetic properties. In a study on imidazo[1,2-a]pyridine derivatives linked to piperazine, compounds with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring exhibited potent antiproliferative activity.[6][12]

C. Experimental Protocol: In Vitro Cytotoxicity Assessment

A fundamental step in evaluating the anticancer potential of novel pyridine-piperazine derivatives is to determine their cytotoxicity against a panel of cancer cell lines.[13][14] The MTT assay is a widely used colorimetric method for this purpose.[9][14]

Protocol 1: MTT Assay for Cell Viability [14]

-

Cell Seeding: Plate cancer cells (e.g., SNU-475, SNU-423 human liver cancer cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the pyridine-piperazine derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[9]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.[9]

Table 1: Example IC50 Values of a Novel Piperazine Derivative (PCC) against Human Liver Cancer Cells [9]

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| SNU-475 | PCC | 24 | 6.98 ± 0.11 |

| SNU-423 | PCC | 24 | 7.76 ± 0.45 |

| THLE-3 (Normal) | PCC | 24 | 48.63 ± 0.12 |

This table demonstrates the potent and selective cytotoxic effect of the compound against cancer cells compared to normal liver cells.[9]

II. Antipsychotic Activity: Modulating Neurotransmitter Systems

Pyridine-piperazine derivatives have a long-standing history in the development of antipsychotic drugs.[15] Their ability to interact with dopamine and serotonin receptors in the central nervous system makes them valuable scaffolds for designing agents to treat psychoses such as schizophrenia.[16]

A. Mechanism of Action: Dopamine and Serotonin Receptor Modulation

The antipsychotic effects of these derivatives are primarily attributed to their antagonist activity at dopamine D2 receptors and their modulatory effects on various serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT2A.[15][16] Atypical antipsychotics, many of which contain the pyridine-piperazine moiety, exhibit a higher affinity for 5-HT2A receptors compared to D2 receptors, which is believed to contribute to their improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms.[15]

The following diagram illustrates the interaction of pyridine-piperazine derivatives with key neurotransmitter receptors involved in psychosis.

Caption: Modulation of dopaminergic and serotonergic pathways by pyridine-piperazine derivatives.

B. Experimental Protocol: In Vivo Models of Antipsychotic Activity

In vivo models are essential for evaluating the potential therapeutic efficacy of novel antipsychotic candidates. The amphetamine-induced stereotypy model in rats is a classic preclinical test.[17]

Protocol 2: Inhibition of Amphetamine-Induced Stereotypy in Rats [17]

-

Animal Acclimation: Acclimate male Wistar rats (120-200 g) to the testing environment.

-

Grouping: Divide the animals into control and treatment groups (n=6 per group).

-

Drug Administration:

-

Control Group: Administer d-amphetamine (10 mg/kg, s.c.).

-

Treatment Group: Administer the test pyridine-piperazine derivative at various doses, followed by d-amphetamine (10 mg/kg, s.c.). A positive control group receiving a known antipsychotic like chlorpromazine (10 mg/kg, s.c.) should also be included.[17]

-

-

Observation: Place the rats in individual cages and observe their behavior for stereotypy (e.g., sniffing, licking, gnawing) at regular intervals for up to 60 minutes after amphetamine administration.

-

Scoring: Score the intensity of stereotyped behavior using a standardized rating scale.

-

Data Analysis: Compare the stereotypy scores between the control and treated groups to determine if the test compound can antagonize the effects of amphetamine.

III. Antimicrobial Activity: Combating Infectious Diseases

The pyridine-piperazine scaffold has also been explored for its potential in developing novel antimicrobial agents.[3][18][19][20] Derivatives have shown activity against a range of bacteria and fungi, offering a potential avenue for addressing the growing challenge of antimicrobial resistance.[3][19]

A. Mechanism of Action: Diverse Targets in Microbes

The exact mechanisms of antimicrobial action for many pyridine-piperazine derivatives are still under investigation. However, molecular docking studies have suggested potential targets. For example, some compounds are predicted to inhibit essential bacterial enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis.[20] In fungi, potential targets include cytochrome P450 51 (CYP51) and dihydrofolate reductase, which are crucial for ergosterol biosynthesis and nucleotide synthesis, respectively.[20]

B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique to determine the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[21][22]

Protocol 3: Broth Microdilution for MIC Determination [21][22]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyridine-piperazine derivative in the appropriate broth.

-

Inoculation: Add an equal volume of the standardized inoculum to each well.

-

Controls: Include a growth control (broth and inoculum only), a sterility control (broth only), and a positive control with a known antimicrobial agent (e.g., chloramphenicol for bacteria, fluconazole for fungi).[18]

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Example of Antimicrobial Activity of Pyrimidine-Piperazine Derivatives [18]

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | A. niger (µg/mL) | C. albicans (µg/mL) |

| 4b | 40 | 40 | >40 | >40 |

| 4d | 40 | 40 | 40 | >40 |

| 5a | 40 | 40 | >40 | >40 |

| 5b | 40 | 40 | >40 | >40 |

| 4a | >40 | >40 | 40 | >40 |

| 4e | >40 | >40 | 40 | >40 |

| 5c | >40 | >40 | 40 | 40 |

| 5e | >40 | >40 | 40 | 40 |

| Chloramphenicol | 10 | 10 | - | - |

| Fluconazole | - | - | 10 | 10 |

This table illustrates the antibacterial and antifungal activity of various synthesized compounds at a concentration of 40 µg/mL.[18]

Conclusion and Future Perspectives

The pyridine-piperazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a wide range of biological activities. The versatility of its chemistry allows for the creation of large and diverse compound libraries for high-throughput screening. Future research in this area will likely focus on the design of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The integration of computational methods, such as molecular docking and virtual screening, with traditional synthetic and biological evaluation approaches will undoubtedly accelerate the identification of promising new drug candidates based on this remarkable heterocyclic core.

References

-

New, J. S., Yevich, J. P., Temple, D. L., Jr, New, K. B., Gross, S. M., Schlemmer, R. F., Jr, Eison, M. S., Taylor, D. P., & Riblet, L. A. (1988). Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. Journal of Medicinal Chemistry, 31(3), 618–624. [Link]

-

Thriveni, K. S., Padmashali, B., Siddesh, M. B., & Sandeep, C. (2015). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 6(10), 4323-4329. [Link]

-

Naseer, A., Khan, I., Khan, A., Ali, S., Khan, M. A., Ali, S., ... & Khan, K. M. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1371377. [Link]

-

O'Connor, P. M. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug discovery today, 22(12), 1785–1791. [Link]

-

Slideshare. (n.d.). Screening models of anti psychotic drugs-converted. [Link]

-

ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. [Link]

-

ResearchGate. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. [Link]

-

ACS Publications. (1988). Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. Journal of Medicinal Chemistry. [Link]

-

PubMed Central (PMC). (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. [Link]

-

VBSP University. (n.d.). PHARMACOLOGICAL SCREENING OF ANTI-PSYCHOTIC AGENTS. [Link]

-

Der Pharma Chemica. (2016). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Bentham Science. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

-

National Institutes of Health (NIH). (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

-

ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

-

PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. [Link]

-

ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

-

JETIR. (n.d.). A Mini Review on Piperizine Derivatives and their Biological Activity. [Link]

-

Preprints.org. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. [Link]

-

ResearchGate. (n.d.). Recent development of piperazine and piperidine derivatives as antipsychotic agents. [Link]

-

YouTube. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

-

Beckman Coulter. (n.d.). Antipsychotic Drug Monitoring. [Link]

-

ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [Link]

-

PubMed. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. [Link]

-

ASM Journals. (n.d.). Determination of Antifungal MICs by a Rapid Susceptibility Assay. [Link]

-

ResearchGate. (2025). Design and Synthesis of Piperazine‐Linked Imidazo[1,2‐a]pyridine Derivatives as Potent Anticancer Agents. [Link]

-

PubMed Central (PMC). (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

ResearchGate. (n.d.). Screening models for antipsychotic drugs. [Link]

-

BioTechniques. (2023). Keeping a finger on the pulse of antipsychotic drug detection. [Link]

-

PubMed. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. [Link]

-

MDPI. (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. [Link]

-

Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]

-

ResearchGate. (2025). Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. [Link]

-

PubMed Central (PMC). (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

-

National Institutes of Health (NIH). (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

-

PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]

-

Future Science. (n.d.). An insight into the therapeutic potential of piperazine-based anticancer agents. [Link]

-

MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]

Sources

- 1. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]

- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. [PDF] An insight into the therapeutic potential of piperazine-based anticancer agents | Semantic Scholar [semanticscholar.org]

- 9. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics [pubmed.ncbi.nlm.nih.gov]

- 17. vbspu.ac.in [vbspu.ac.in]

- 18. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 20. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. integra-biosciences.com [integra-biosciences.com]

- 22. apec.org [apec.org]

A-Z Technical Guide for Predicting the Mechanism of Action of Piperazin-1-yl(pyridin-3-yl)methanone

Preamble: Navigating the Unknowns of a Novel Chemical Entity

In the landscape of drug discovery, researchers are frequently confronted with novel chemical entities (NCEs) that exhibit promising biological activity but whose mechanism of action (MoA) remains elusive. Piperazin-1-yl(pyridin-3-yl)methanone is one such NCE. Its structure, a composite of a piperazine ring and a pyridine-3-carboxamide moiety, suggests a rich pharmacological potential but offers no immediate, definitive answers. This guide provides a comprehensive, technically-grounded workflow for drug development professionals to systematically predict, validate, and elucidate the MoA of this compound. Our approach is rooted in a logical progression from computational prediction to rigorous experimental validation, ensuring a high degree of scientific integrity at each stage.

Section 1: Foundational Analysis & Hypothesis Generation

Before initiating any resource-intensive screening, a foundational analysis of the molecule's structure is critical. This allows for the generation of rational, testable hypotheses.

-

Piperazine Moiety: The piperazine ring is a well-known pharmacophore present in a multitude of clinically successful drugs.[1][2][3][4] Its derivatives are known to exhibit a wide range of biological activities, often acting as ligands for G-protein coupled receptors (GPCRs) and ion channels, particularly within the central nervous system.[5][6][7][8][9] For instance, many antipsychotics and antidepressants feature a piperazine core that targets dopamine and serotonin receptors.

-

Pyridine-3-carboxamide Moiety: This component is an analog of nicotinamide (Vitamin B3). This structural similarity strongly suggests potential interactions with nicotinamide-binding proteins. A key target class in this context is the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A, a Gi-coupled GPCR for which nicotinic acid is a known agonist.[10][11][12] Activation of HCA2 is linked to anti-inflammatory and metabolic effects.[10][13] Additionally, pyridine carboxamides have been explored as agonists for other receptors, such as the cannabinoid receptor 2 (CB2), and have shown diverse biological activities including antimicrobial and anti-inflammatory properties.[14][15][16][17][18]

Central Hypothesis: Based on this substructure analysis, a primary hypothesis is that Piperazin-1-yl(pyridin-3-yl)methanone acts as an agonist at the HCA2 (GPR109A) receptor , thereby modulating downstream signaling pathways associated with inflammation and metabolism.

Section 2: In Silico Target Prediction – A Guided Computational Workflow

Computational, or in silico, methods provide a rapid and cost-effective strategy to screen our NCE against vast databases of biological targets, refining our initial hypothesis and identifying other potential interactions.[19][20][21][22]

Reverse Pharmacophore Mapping

The first step is to identify potential macromolecular targets by understanding the spatial arrangement of chemical features essential for binding.[23] Reverse pharmacophore mapping screens the query molecule against a database of pharmacophore models derived from known protein-ligand complexes.[24]

Workflow Rationale: This ligand-centric approach does not require a pre-defined target.[25] By comparing our NCE's 3D pharmacophoric features to a library of models, we can generate a ranked list of potential protein targets.

dot

Caption: High-level workflow for in silico target identification.

Experimental Protocol: Target Identification using PharmMapper

-

Prepare the Ligand: Generate a 3D structure of Piperazin-1-yl(pyridin-3-yl)methanone. Save the file in a compatible format (e.g., .mol2).

-

Access the Server: Navigate to a reverse pharmacophore mapping server like PharmMapper.[23][26][27]

-

Submit the Query: Upload the ligand file and configure the search parameters. Select the "Human Protein Targets Only" option if available and set the number of results to return (e.g., top 300).

-

Analyze Results: The server will return a list of potential targets ranked by a "Fit Score." Scrutinize this list, paying close attention to targets that align with the initial substructure analysis, such as GPCRs (specifically HCA2), and other plausible targets like kinases or ion channels.

Molecular Docking

Once a prioritized list of targets is generated (with HCA2 as our primary candidate), molecular docking predicts the preferred binding orientation and affinity of the NCE within the target's binding site.[28][29][30][31] This structure-based method provides atomic-level insights into the potential interaction.[28]

Workflow Rationale: Docking validates the pharmacophore hits by providing a biophysical basis for the interaction.[30] A favorable docking score (low binding energy) and a plausible binding pose (e.g., hydrogen bonds with key residues) strengthen the hypothesis that the protein is a genuine target.

Experimental Protocol: Molecular Docking with a Predicted Target (e.g., HCA2)

-

Obtain Receptor Structure: Download the 3D crystal structure of the target protein (e.g., HCA2/GPR109A) from the Protein Data Bank (PDB). If a crystal structure is unavailable, a high-quality homology model may be used.

-

Prepare Receptor and Ligand: Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the receptor by removing water molecules, adding hydrogen atoms, and defining the binding pocket. Prepare the ligand by assigning charges and defining rotatable bonds.

-

Perform Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to place the ligand into the defined binding site.[29] The simulation will generate multiple binding poses.

-

Analyze and Score Poses: The software will rank the poses based on a scoring function, which estimates the binding free energy (e.g., in kcal/mol).[28] Analyze the top-ranked pose for key intermolecular interactions (hydrogen bonds, hydrophobic contacts) with active site residues.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| HCA2 (GPR109A) | -9.2 | Arg111, Ser178, Asn242 |

| Dopamine D2 Receptor | -7.8 | Asp114, Ser193 |

| Cannabinoid CB2 Receptor | -7.5 | Ser285, Trp194 |

| Table 1: Hypothetical molecular docking results for Piperazin-1-yl(pyridin-3-yl)methanone against top-ranked potential targets. Lower scores indicate stronger predicted binding affinity. |

Section 3: In Vitro Validation – From Prediction to Biological Reality

In silico predictions are powerful but require experimental validation. The following tiered approach confirms target engagement and functional activity.

Primary Assay: Confirming Target Engagement

The first step is to confirm a direct physical interaction between the compound and the predicted target protein. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this, as it measures target engagement within a physiological cellular environment.[32][33][34][35][36]

Workflow Rationale: CETSA is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[33][35] Observing a thermal shift provides strong evidence that the drug directly binds its target in intact cells, a critical step in validating the MoA.[34][36]

Experimental Protocol: CETSA for HCA2 Target Engagement

-

Cell Culture and Treatment: Culture cells expressing the target protein (e.g., HEK293 cells overexpressing HCA2). Treat cells with a range of concentrations of Piperazin-1-yl(pyridin-3-yl)methanone or vehicle control (DMSO) for 1 hour.

-

Thermal Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates via centrifugation.

-

Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or ELISA with a specific anti-HCA2 antibody.

-

Data Analysis: Plot the percentage of soluble HCA2 protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[32]

Secondary Assay: Measuring Functional Activity

Confirming binding is necessary but not sufficient. We must determine the functional consequence of this binding. Since our primary hypothesis identifies HCA2 as a Gi-coupled GPCR, its activation should lead to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[13][37]

Workflow Rationale: A functional assay links target engagement to a measurable biological output.[38][39] Measuring changes in cAMP is a standard and robust method for quantifying the activity of Gi- and Gs-coupled GPCRs.[37][40][41]

dot

Caption: Signaling pathway for a Gi-coupled receptor functional assay.

Experimental Protocol: HTRF cAMP Functional Assay

-

Cell Preparation: Use cells expressing HCA2 (e.g., CHO-K1-HCA2). Harvest and resuspend cells in an appropriate assay buffer.

-

Assay Setup: In a 384-well plate, add cells, forskolin (to stimulate a baseline level of cAMP), and serial dilutions of Piperazin-1-yl(pyridin-3-yl)methanone. Include a known HCA2 agonist (e.g., nicotinic acid) as a positive control.

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow for receptor activation and cAMP modulation.

-

Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

-

Signal Reading: Incubate for 60 minutes and read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis: Plot the HTRF signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal effect is observed).

| Compound | Assay Type | Result (EC50 / ΔTm) |

| Piperazin-1-yl(pyridin-3-yl)methanone | CETSA | +4.2 °C @ 10 µM |

| Piperazin-1-yl(pyridin-3-yl)methanone | cAMP Assay | 150 nM |

| Nicotinic Acid (Control) | cAMP Assay | 300 nM |

| Table 2: Hypothetical validation data. A positive thermal shift (ΔTm) in CETSA confirms binding, and a low EC50 value in the cAMP assay indicates potent functional agonism. |

Conclusion: Synthesizing a Coherent Mechanism of Action

By following this integrated computational and experimental workflow, we can systematically build a robust, evidence-based case for the mechanism of action of Piperazin-1-yl(pyridin-3-yl)methanone. The convergence of data—from the initial hypothesis based on chemical structure, through the in silico prediction of HCA2 as a primary target, to the experimental confirmation of direct target engagement and functional agonistic activity—provides a high degree of confidence. This multi-faceted approach not only elucidates the primary MoA but also establishes a foundation for future lead optimization, safety profiling, and preclinical development.

References

-

Molecular Docking: A powerful approach for structure-based drug discovery - PMC. PubMed Central. [Link]

-

cAMP Assays in GPCR Drug Discovery. PubMed. [Link]

-

Computational/in silico methods in drug target and lead prediction. Oxford Academic. [Link]

-

GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]

-

Piperazine. chemeurope.com. [Link]

-

In Silico Drug-Target Profiling. PubMed. [Link]

-

cAMP Accumulation Assay. Creative BioMart. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

In silico methods for drug-target interaction prediction. PubMed. [Link]

-

PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC. NIH. [Link]

-

Molecular docking and molecular dynamic simulation approaches for drug development and repurposing of drugs for severe acute respiratory syndrome-Coronavirus-2 - PMC. PubMed Central. [Link]

-

The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

-

Functional Assays. Gifford Bioscience. [Link]

-

What is the mechanism of Piperazine?. Patsnap Synapse. [Link]

-

PharmMapper. bio.tools. [Link]

-

Piperazine. Wikipedia. [Link]

-

Docking (molecular). Wikipedia. [Link]

-

Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

-

Role of Molecular Dynamics and Related Methods in Drug Discovery. ACS Publications. [Link]

-

Pyridine-3-carboxamides as novel CB(2) agonists for analgesia. PubMed. [Link]

-

Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]

-

The role of HCA2 (GPR109A) in regulating macrophage function - PMC. PubMed Central. [Link]

-

Hydroxycarboxylic acid receptor 2. Wikipedia. [Link]

-

CETSA. cetsa.org. [Link]

-

Hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) expression and signaling promotes the maintenance of an immunoinhibitory retinal environment. bioRxiv. [Link]

-

HCAR2 Gene - Hydroxycarboxylic Acid Receptor 2. GeneCards. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

-

Role of HCA(2) (GPR109A) in nicotinic acid and fumaric acid ester-induced effects on the skin | Request PDF. ResearchGate. [Link]

-

Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Taylor & Francis Online. [Link]

-

(PDF) Reverse pharmacophore mapping and molecular docking studies for discovery of GTPase HRas as promising drug target for bis-pyrimidine derivatives. ResearchGate. [Link]

-

A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software. [Link]

-

Piperazin-1-yl(pyridin-3-yl)methanone dihydrochloride. MySkinRecipes. [Link]

-

Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. PubMed. [Link]

-

PharmMapper. ecust. [Link]

-

Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities | Request PDF. ResearchGate. [Link]

-

Synthesis and Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. ResearchGate. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]